3-Phenoxypyridazine

Description

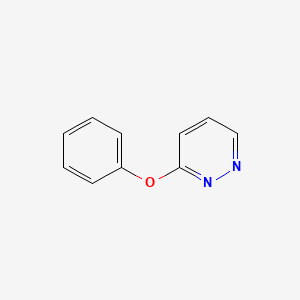

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenoxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXJUKILOHPHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxypyridazine and Its Derivatives

Considerations for Yield Optimization and Reaction Efficiency

Synthetic Strategies and Optimization Parameters

The formation of the aryl ether linkage in 3-phenoxypyridazine derivatives typically proceeds via two primary synthetic strategies: nucleophilic aromatic substitution (SNAr) on a halopyridazine precursor or metal-catalyzed cross-coupling reactions. Each approach offers distinct avenues for optimization.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 3-halopyridazine (e.g., 3-chloropyridazine) with a phenoxide salt, generated from phenol (B47542) and a base. Optimization considerations include:

Leaving Group: The nature of the halogen on the pyridazine (B1198779) ring can influence reactivity. Bromides are generally more reactive than chlorides in SNAr reactions, potentially allowing for milder conditions or shorter reaction times.

Base: The choice and stoichiometry of the base used to deprotonate phenol are crucial. Stronger bases, such as alkali metal hydroxides or carbonates, are often employed. The amount of base needs to be sufficient to ensure complete phenoxide formation without promoting unwanted side reactions. In some related systems, the absence or minimal presence of a base has been explored to prevent side reactions google.com.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate the phenoxide anion and promote SNAr reactions. However, solvent choice can also impact reaction rate, solubility of reactants, and ease of product isolation.

Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Optimizing the temperature and reaction time is essential to maximize conversion while minimizing thermal degradation or the formation of byproducts.

Metal-Catalyzed Cross-Coupling Reactions: These methods, particularly copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig type) C-O coupling, offer broader substrate scope and milder conditions for aryl ether formation.

Catalyst System:

Copper Catalysis: Copper salts (e.g., CuI, Cu₂O) are frequently used. The efficiency can be significantly enhanced by the addition of ligands, such as diamines or amino acids, which stabilize the copper species and facilitate the catalytic cycle. Optimization involves selecting the appropriate copper source, ligand, and catalyst loading (typically 1-10 mol%).

Palladium Catalysis: Palladium complexes, often in combination with specific phosphine (B1218219) ligands (e.g., bulky biaryl phosphines), are highly effective for C-O bond formation. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the specific ligand is paramount for achieving high yields and broad substrate scope mdpi.com. Ligand design plays a critical role in stabilizing palladium intermediates and promoting key catalytic steps like oxidative addition and reductive elimination. Catalyst loading is typically lower (0.1-5 mol%) compared to copper catalysis, contributing to efficiency and cost-effectiveness.

Base: For metal-catalyzed reactions, bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly employed to deprotonate the phenol and neutralize the acid generated during the reaction. The strength and solubility of the base in the chosen solvent are important factors.

Solvent and Concentration: Solvents like toluene, dioxane, or DMF are often used. The polarity and ability of the solvent to dissolve both the catalyst system and reactants influence reaction kinetics. Reactant concentration also plays a role, with higher concentrations generally leading to faster reaction rates but potentially increasing the risk of bimolecular side reactions.

Reaction Efficiency Considerations

Atom Economy: Designing syntheses that incorporate most of the atoms from the starting materials into the final product minimizes waste.

Catalyst Turnover Number (TON) and Turnover Frequency (TOF): For metal-catalyzed reactions, maximizing the number of product molecules formed per catalyst molecule (TON) and the rate of catalysis (TOF) is crucial for economic viability.

Reaction Time and Throughput: Shorter reaction times allow for higher throughput and reduced energy consumption.

Ease of Purification: Processes that yield products that are easily isolated and purified (e.g., by simple filtration or crystallization) are more efficient than those requiring extensive chromatographic separation.

Minimizing Side Reactions: Careful control of reaction conditions helps suppress the formation of unwanted byproducts, which not only reduces yield but also complicates purification.

Illustrative Optimization Parameters

The optimization of synthetic routes for this compound derivatives often involves a systematic evaluation of various parameters. While specific data for this compound is not universally detailed across all literature, principles derived from related aryl ether syntheses and heterocyclic chemistry highlight the impact of key variables.

| Parameter Category | Specific Parameter | Example/Range | Typical Impact on Yield/Efficiency | Rationale for Impact |

| Catalysis | Catalyst Type | Pd(OAc)₂ / CuI | Moderate to High | Affects reaction rate, substrate scope, and required conditions. Palladium catalysts often offer milder conditions and broader scope mdpi.com. |

| Ligand | Biaryl Phosphine (e.g., XPhos) / Diamine | High (for Pd) / Moderate (for Cu) | Crucial for Pd-catalyzed C-O coupling to stabilize active species and promote catalytic steps. Enhances Cu catalysis by facilitating oxidative addition and substrate binding. | |

| Catalyst Loading | 0.1-5 mol% | High | Lower loading improves cost-efficiency and atom economy, but requires highly active catalyst systems. Higher loading can increase reaction rate but may not be cost-effective. | |

| Base | Base Type | Cs₂CO₃ / K₃PO₄ | High | Stronger, soluble bases facilitate efficient deprotonation of phenol and act as acid scavengers. |

| Base Equivalents | 1.5-3.0 eq | High | Ensures complete deprotonation of phenol and drives the reaction forward. Excess base can sometimes lead to side reactions. | |

| Solvent | Solvent Polarity | Toluene, Dioxane, DMF | Variable | Influences solubility of reactants and intermediates, reaction kinetics, and catalyst stability. Polar aprotic solvents often favor SNAr and some cross-couplings. |

| Concentration | 0.1-1.0 M | Variable | Higher concentrations can increase reaction rates but may also promote bimolecular side reactions or affect solubility. | |

| Temperature | Reaction Temperature | 80-120 °C | High | Higher temperatures generally increase reaction rates but can also lead to decomposition of reactants, products, or catalyst, thus decreasing yield and efficiency. |

| Reaction Time | Reaction Duration | 2-24 hours | High | Sufficient time is needed for complete conversion. Shorter times improve throughput and reduce energy consumption, but must be balanced against yield. |

| Starting Materials | Purity | >98% | High | Impurities in halopyridazines or phenols can poison catalysts or lead to unwanted side reactions, reducing yield and purity. |

By systematically investigating and optimizing these parameters, researchers can develop robust and efficient synthetic routes for this compound and its derivatives, ensuring high product yields and streamlined processes.

Structure Activity Relationship Sar Investigations of 3 Phenoxypyridazine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 3-phenoxypyridazine derivatives can be significantly modulated by the nature and position of substituents on both the phenoxy and pyridazine (B1198779) rings. These modifications influence the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.

Influence of Halogens and Alkyl Groups on the Phenoxy Ring

The substitution pattern on the phenoxy ring plays a pivotal role in determining the pharmacological profile of this compound derivatives. The introduction of halogens and alkyl groups can alter the compound's potency and selectivity.

Alkyl groups, on the other hand, primarily influence the lipophilicity and steric bulk of the molecule. The size and position of an alkyl substituent can affect the compound's ability to fit into a binding site and can also impact its pharmacokinetic properties, such as membrane permeability and metabolic stability.

A hypothetical SAR study on the phenoxy ring of a this compound scaffold might yield data similar to the interactive table below, illustrating the nuanced effects of different substituents.

| Substituent (R) | Position on Phenoxy Ring | Biological Activity (IC50, nM) |

| H | - | 500 |

| 4-Cl | para | 150 |

| 3-Cl | meta | 250 |

| 2-Cl | ortho | 400 |

| 4-CH3 | para | 200 |

| 3-CH3 | meta | 300 |

| 4-C(CH3)3 | para | 600 |

Note: The data in this table is illustrative and based on general SAR principles, not on a specific cited study of this compound.

Impact of Pyridazine Ring Substitutions

Modifications to the pyridazine ring of the this compound scaffold are also critical in defining biological activity. Research on related pyridazine analogues has provided valuable insights into the effects of substitutions on this heterocyclic core.

Studies on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have shown that introducing a lipophilic environment at the C-5 position of the pyridazine ring is favorable for inhibitory activity and selectivity. nih.gov This suggests that this position is likely involved in a hydrophobic interaction within the binding site of the target enzyme. nih.gov

The following interactive table demonstrates potential SAR trends for substitutions on the pyridazine ring of a this compound core.

| Substituent (R') | Position on Pyridazine Ring | Biological Activity (IC50, nM) |

| H | - | 500 |

| 5-CH3 | C-5 | 250 |

| 5-Phenyl | C-5 | 100 |

| 6-Cl | C-6 | 400 |

| 6-OCH3 | C-6 | 350 |

Note: The data in this table is illustrative and based on general SAR principles, not on a specific cited study of this compound.

Stereochemical Considerations in this compound SAR

The introduction of chiral centers into this compound derivatives can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is often critical for optimal interaction with a chiral biological target, such as an enzyme or receptor.

While specific stereochemical studies on the core this compound scaffold are not widely reported, it is a fundamental principle in medicinal chemistry that enantiomers can exhibit significant differences in potency, efficacy, and even toxicity. Therefore, when a chiral center is present, the separation and individual testing of stereoisomers are essential steps in the SAR investigation.

Bioisosteric Relationships with Related Chemical Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The pyridazine ring itself is considered a bioisostere of the phenyl ring, offering advantages such as reduced lipophilicity and improved physicochemical properties. nih.gov

The phenoxypyridine scaffold, of which this compound is a specific example, is a known bioisostere of diaryl ethers. nih.gov This substitution can lead to molecules with different, and potentially superior, properties. nih.gov The nitrogen atom in the pyridine (B92270) or pyridazine ring can introduce a dipole moment and a hydrogen bond accepting capability that is absent in the corresponding diaryl ether, leading to altered target interactions and pharmacokinetic profiles.

Furthermore, the pyridazine moiety can be considered a bioisosteric replacement for other heterocyclic rings. The unique arrangement of its two adjacent nitrogen atoms imparts specific electronic and steric properties that can be advantageous for molecular recognition by a biological target. nih.gov The choice of the pyridazine ring over other heterocycles like pyridine or pyrimidine (B1678525) can influence factors such as aqueous solubility and inhibition of metabolic enzymes like cytochrome P450s. nih.gov

The strategic application of bioisosteric replacements allows medicinal chemists to fine-tune the properties of a lead compound, optimizing its potency, selectivity, and pharmacokinetic parameters to develop a successful drug candidate.

Computational and Theoretical Studies on 3 Phenoxypyridazine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic and structural properties of 3-phenoxypyridazine. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometry, electronic distribution, and reactivity.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecules like this compound. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic properties of a molecule based on its electron density.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT is instrumental in calculating various thermodynamic properties, providing insights into the stability and reactivity of the molecule.

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound derivatives, these calculations help in understanding their electronic transitions and potential as electron donors or acceptors in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.35 |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Ligand-Target Binding Affinity Predictions

Molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand (e.g., a this compound derivative) and a biological target, typically a protein or enzyme. These scores are used to rank and prioritize compounds for further experimental testing. For instance, in the study of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as potential herbicides, molecular docking was used to predict their binding affinity to the phytoene (B131915) desaturase (PDS) enzyme. mdpi.com

Elucidation of Binding Modes and Key Interactions

Beyond predicting binding affinity, molecular docking reveals the specific binding mode of a ligand within the active site of a target. It identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For example, simulations can show how the phenoxy and pyridazine (B1198779) moieties of the ligand orient themselves within the binding pocket and which amino acid residues they interact with. These insights are invaluable for structure-guided drug design, allowing for the modification of the ligand to enhance its binding and activity. mdpi.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound Analog A | -8.2 | Tyr211, Phe345, Leu450 |

| This compound Analog B | -7.5 | Ser123, Trp301, Val420 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For pyridazine derivatives, 2D-QSAR studies have been conducted to correlate their vasorelaxant activity with various molecular descriptors. nih.gov A statistically significant QSAR model can be developed using techniques like multiple linear regression (MLR). These models help in identifying the key structural features and physicochemical properties that govern the biological activity of the compounds. For example, a QSAR model might reveal that properties like the octanol-water partition coefficient (logP) and certain electronic parameters are crucial for the activity of pyridazinone derivatives. asianpubs.org Such models are powerful tools for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogs. nih.govnih.gov

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| LogP | Lipophilicity | Negative |

| Dipole Moment | Molecular Polarity | Positive |

| Molecular Weight | Size of the Molecule | Positive |

2D and 3D QSAR Approaches (e.g., Comparative Molecular Field Analysis (CoMFA))

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are broadly categorized into 2D and 3D approaches.

2D-QSAR studies of pyridazine derivatives typically involve the calculation of a variety of molecular descriptors from the two-dimensional representation of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular weight), or hydrophobic (e.g., logP), among others. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation.

For a hypothetical 2D-QSAR study on a series of this compound analogs with a specific biological activity, the process would involve synthesizing or computationally generating a set of derivatives with varied substituents on the phenoxy and pyridazine rings. For each derivative, a set of 2D descriptors would be calculated. The resulting data would be used to generate a regression model. An illustrative example of descriptors that could be used in such a study is presented in Table 1.

Table 1: Examples of 2D Descriptors for QSAR Studies of this compound Derivatives (Note: This table is illustrative and based on typical descriptors used in QSAR studies of heterocyclic compounds.)

| Descriptor | Description | Potential Influence on Activity |

| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | Can influence membrane permeability and binding to hydrophobic pockets in target proteins. |

| Molar Refractivity (MR) | A measure of the molar volume of a compound and its polarizability. | Relates to the steric bulk and dispersion forces involved in ligand-receptor interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Important for electrostatic interactions with the target binding site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

A resulting 2D-QSAR equation might take the form:

Biological Activity = c0 + c1(LogP) + c2(MR) + c3(Dipole Moment)

where c0, c1, c2, and c3 are regression coefficients determined from the analysis.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) , provide a more detailed understanding by considering the three-dimensional properties of the molecules. In a CoMFA study, a set of aligned molecules is placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom are calculated. These interaction energies serve as the descriptors for the QSAR model.

The results of a CoMFA study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a yellow contour would suggest that bulk is disfavored. Similarly, blue and red contours in an electrostatic map would indicate regions where positive and negative charges, respectively, are favorable for activity.

Predictive Modeling for Biological Potency

The primary goal of developing QSAR models is to create predictive tools for the biological potency of novel, untested compounds. A robust QSAR model, whether 2D or 3D, should be statistically validated to ensure its predictive power. Common validation metrics include the leave-one-out cross-validated correlation coefficient (q²), the conventional correlation coefficient (r²), and the predicted r² for an external test set of compounds.

Once a statistically significant and validated QSAR model is established for a series of this compound derivatives, it can be used to screen a virtual library of new, unsynthesized analogs. The model would predict the biological potency of these virtual compounds, allowing researchers to prioritize the synthesis of those with the highest predicted activity. This predictive modeling approach significantly streamlines the drug discovery process by focusing experimental efforts on the most promising candidates. An example of a predictive model's performance is shown in Table 2, illustrating the correlation between experimental and predicted activities for a set of compounds.

Table 2: Illustrative Example of Experimental vs. Predicted Biological Activity from a QSAR Model (Note: The data in this table is hypothetical and serves to illustrate the output of a predictive QSAR model.)

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| This compound-A | 6.5 | 6.4 | 0.1 |

| This compound-B | 7.2 | 7.1 | 0.1 |

| This compound-C | 5.8 | 5.9 | -0.1 |

| This compound-D | 7.5 | 7.6 | -0.1 |

| This compound-E | 6.9 | 6.8 | 0.1 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the phenoxy oxygen and the pyridazine ring, MD simulations can provide valuable insights into its conformational preferences.

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the forces on each atom are calculated. Newton's equations of motion are then used to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process for millions of small time steps, a trajectory of the molecule's motion is generated.

Analysis of this trajectory can reveal the most stable conformations of this compound, the energy barriers between different conformations, and the flexibility of various parts of the molecule. Key parameters that are often analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the atoms of the molecule from a reference structure over time, indicating the stability of the simulation.

Radius of Gyration (Rg): This provides an indication of the compactness of the molecule over the course of the simulation.

Dihedral Angle Analysis: For this compound, tracking the dihedral angle of the C-O-C-N bond would reveal the preferred rotational conformations around the ether linkage.

The results of such an analysis can be crucial for understanding how this compound might interact with a biological target, as the molecule's conformation plays a key role in its ability to fit into a binding site.

Pharmacological and Agrochemical Investigations of 3 Phenoxypyridazine in Non Human Systems

Other Biological Activities in Non-Human Models (Analogous Compound Relevance)

Research into compounds structurally related to 3-Phenoxypyridazine has highlighted several key biological activities. These findings are crucial for understanding the potential pharmacological and agrochemical profiles of this compound itself.

Anticonvulsant Activity in Animal Models (from 3-phenoxypyridine (B1582220) 1-oxides)

Studies on 3-phenoxypyridine 1-oxides have demonstrated their potential as anticonvulsant agents in animal models. For instance, 4-methyl-3-phenoxypyridine (B8771645) 1-oxide was identified as a derivative with significant anticonvulsant activity, exhibiting a pharmacological profile similar to phenytoin (B1677684) nih.govresearchgate.net. This compound showed efficacy at doses that did not induce ataxia or sedation, although it did cause increased spontaneous behavioral activity nih.gov. The duration of its effect was attributed to metabolic hydroxylation, and structural modifications to inhibit this pathway were unsuccessful nih.gov.

Inhibitory Activity against Kinases (e.g., c-Met Kinase) (from 4-phenoxypyridine (B1584201) derivatives)

Several 4-phenoxypyridine derivatives have been investigated for their kinase inhibitory activities, particularly against c-Met kinase, a receptor tyrosine kinase implicated in various human cancers. Compounds like c-Met-IN-9, a 4-phenoxypyridine derivative, demonstrated c-Met kinase inhibition with an IC50 of 12 nM and exhibited antitumor activities medchemexpress.commedchemexpress.com. Other derivatives, such as those explored in the design of dual VEGFR-2/c-Met inhibitors, showed promising anti-cancer cell proliferative activity, with compound 23k displaying IC50 values in the low micromolar range against cancer cell lines and selective inhibition against VEGFR-2 and c-Met with IC50 values of 1.05 and 1.43 μM, respectively rsc.org. Furthermore, a series of 2-substituted-4-phenoxypyridine derivatives were evaluated for antiproliferative activity, with some showing potent inhibition against kinases like Flt-3 and c-Met, with IC50 values as low as 2.61 nM for c-Met nih.govnih.gov.

P2Y1 Receptor Antagonism (from 2-(Phenoxypyridine)-3-phenylureas)

Research has identified 2-(phenoxypyridine)-3-phenylurea derivatives as small molecule antagonists of the P2Y1 receptor. These compounds have shown potential in inhibiting ADP-mediated platelet aggregation. For example, compound 16, identified as 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea, demonstrated a significant reduction in thrombus weight in a rat arterial thrombosis model and showed potential for a safe and efficacious antithrombotic profile acs.orgnih.govacs.orgtocris.comrndsystems.com. BPTU, another P2Y1 receptor antagonist, also showed potent inhibition in membrane binding assays (Ki = 6 nM) but had moderate antiplatelet activity and poor bioavailability, limiting its progression acs.org.

Plant Growth Regulating Activity

Pyridazine (B1198779) derivatives, in general, have been noted for their plant growth regulating effects and are utilized in agrochemicals scholarsresearchlibrary.comscilit.comresearchgate.netnih.gov. Specifically, studies on 3-phenoxypyridazines and related compounds have evaluated their pre-emergence herbicidal activities. Compounds such as 3-phenoxy-, 3-(2-methylphenoxy)-, and 3-(2-ethylphenoxy)-pyridazines demonstrated potent effects on barnyardgrass and spikerush without causing injury to rice plants oup.comtandfonline.comcambridge.org. One study compared the growth regulating activity of this compound (compound III) with maleic hydrazide, finding that compound III had a stronger effect on the first lateral buds of sweet potato seedlings than maleic hydrazide tandfonline.com. Further research indicated that certain this compound derivatives with ortho-substituted alkyl or halogen groups on the benzene (B151609) ring exhibited marked herbicidal effects and selectivity for various crops like tomato, cotton, soybean, and Azuki bean cambridge.org.

Compound List:

this compound

3-phenoxypyridine 1-oxides

4-methyl-3-phenoxypyridine 1-oxide

4-phenoxypyridine derivatives

2-substituted-4-phenoxypyridine derivatives

2-(Phenoxypyridine)-3-phenylureas

1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea

BPTU

3-phenoxy-pyridazines

3-(2-methylphenoxy)-pyridazines

3-(2-ethylphenoxy)-pyridazines

3-(2-isopropylphenoxy)-pyridazines

3-(2-n-butylphenoxy)-pyridazines

3-(2,3-dimethylphenoxy)-pyridazines

3-(2,4-dimethylphenoxy)-pyridazines

3-(2,6-dimethylphenoxy)-pyridazines

3-halo-6-phenoxypyridazines

3-bromo-6-(2′-phenylphenoxy)-pyridazines

3-chloro-6-(3′-nitrophenoxy)-pyridazines

3-chloro-6-anilino-pyridazines

3-anilino-6-phenoxypyridazines

3-anilino-6-benzyloxy-pyridazines

3-(3′-chloroanilino)-6-phenoxy-pyridazines

Maleic hydrazide

VEGFR-2

c-Met Kinase

P2Y1 Receptor

P2Y12 Receptor

Mechanistic Studies of 3 Phenoxypyridazine S Biological Action at the Molecular Level

Identification of Molecular Targets

The efficacy of a bioactive compound is fundamentally linked to its interaction with specific molecular targets within an organism. For 3-phenoxypyridazine and its chemical relatives, research has primarily focused on enzymatic targets, which are critical for various metabolic pathways.

Protoporphyrinogen (B1215707) Oxidase (PPO)

A significant body of research has identified Protoporphyrinogen Oxidase (PPO) as a key molecular target for pyridazine (B1198779) derivatives. PPO is a critical enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov Inhibition of this enzyme disrupts these vital pathways, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane damage and ultimately cell death. nih.govnih.gov

Several studies have demonstrated the potent PPO-inhibiting activity of various pyridazinone-containing compounds. For instance, a series of novel pyridazinone derivatives were synthesized and evaluated for their PPO inhibitory activity. One of the standout compounds, ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate, exhibited a robust inhibition constant (Ki) value of 0.0338 μM against Nicotiana tabacum PPO (NtPPO). nih.govacs.org Another derivative from the same study demonstrated broad-spectrum herbicidal properties against several weed species. nih.govacs.org

Furthermore, the design of N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids has yielded potent PPO inhibitors. One such compound, designated as 2b, showed a Ki of 21.8 nM and was found to be converted in planta to an even more potent metabolite with a Ki of 4.6 nM against NtPPO. nih.gov Molecular dynamics simulations suggest that these compounds interact with key amino acid residues in the enzyme's active site, such as Phe392, through mechanisms like π-π stacking. nih.gov

Table 1: PPO Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

|---|---|---|

| ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate | Nicotiana tabacum PPO (NtPPO) | 0.0338 μM |

| N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrid (2b) | Nicotiana tabacum PPO (NtPPO) | 21.8 nM |

| Metabolite of compound 2b | Nicotiana tabacum PPO (NtPPO) | 4.6 nM |

Acetyl CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase (ACCase) is another crucial enzyme in lipid biosynthesis and has been a target for some classes of herbicides. nih.govmedchemexpress.com ACCase catalyzes the first committed step in fatty acid synthesis. nih.govfrontiersin.org However, based on the available scientific literature, there is no direct evidence to suggest that this compound or its closely related derivatives act as inhibitors of ACCase. While various other chemical classes are known to target ACCase, this mode of action has not been established for the this compound scaffold. nih.govmedchemexpress.comnih.govresearchgate.netresearchgate.net

Receptor-mediated mechanisms involve the binding of a compound to a specific receptor on the cell surface or within the cell, triggering a signaling cascade. While pyridazine and its fused-ring derivatives have been explored for their interactions with various receptors in the context of medicinal chemistry, such as GABAA receptors, H1 receptors, and dopamine (B1211576) D2/D3 receptors, there is a lack of specific research demonstrating that this compound itself exerts its biological effects through such mechanisms in target organisms like plants or fungi. scirp.orgnih.govresearchgate.netresearchgate.netnih.gov The primary focus of mechanistic studies for compounds with this scaffold in an agricultural context has been on enzymatic inhibition.

Biochemical Pathway Modulation

By inhibiting key enzymes, this compound and its analogs can significantly modulate critical biochemical pathways, leading to the observed biological effects.

The inhibition of PPO by pyridazine derivatives directly interferes with the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls (B1240455) and hemes. The disruption of this pathway is a well-established mechanism for many herbicides. nih.govnih.govacs.org

In addition to PPO inhibition, some pyridazine derivatives have been designed to target other biosynthetic pathways. For example, a study focused on developing pyridazine derivatives as inhibitors of Phytoene (B131915) Desaturase (PDS). acs.org PDS is a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of colored carotenoids, resulting in a characteristic bleaching phenotype in plants. acs.org One such derivative, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, showed potent herbicidal activity by downregulating PDS gene expression and causing an accumulation of 15-cis-phytoene. acs.org

Cellular signaling cascades are complex networks that transmit information from the cell's exterior to its interior, governing a wide range of cellular processes. There is currently a lack of specific research in the public domain detailing the perturbation of cellular signaling cascades by this compound. While some pyridazine derivatives have been investigated for their effects on signaling pathways in mammalian cells, such as those involving prostanoids or cyclin-dependent kinases, these studies are generally in the context of drug development and not directly applicable to the herbicidal or fungicidal action of this compound. researchgate.netresearchgate.net

Understanding Resistance Mechanisms in Target Organisms

The development of resistance in target organisms is a significant challenge in the long-term efficacy of any bioactive compound. For fungicides and herbicides, resistance can arise through several mechanisms. pesticidestewardship.orgnih.govnih.gov These can include:

Target site modification: A mutation in the gene encoding the target enzyme can reduce the binding affinity of the inhibitor. pesticidestewardship.orgnih.gov

Metabolic detoxification: The organism may evolve enhanced metabolic pathways to degrade or inactivate the compound more rapidly. pesticidestewardship.org

Overexpression of the target enzyme: An increase in the production of the target enzyme can overcome the inhibitory effect of the compound.

Efflux pumps: The organism may develop or upregulate transporter proteins that actively pump the compound out of the cells. nih.govnih.gov

While these are general mechanisms of resistance, there is a lack of specific studies focusing on the resistance mechanisms developed by weeds or fungi specifically against this compound. Understanding these potential resistance pathways is crucial for the sustainable use of any new agrochemical and for developing strategies to mitigate the evolution of resistance.

Derivatization Strategies and Analogue Development for 3 Phenoxypyridazine

Scaffold Modification and Diversity-Oriented Synthesis

Scaffold modification of the 3-phenoxypyridazine core is a key strategy for generating chemical diversity. Diversity-oriented synthesis (DOS) aims to create a wide range of structurally distinct molecules from a common starting material, thereby increasing the probability of identifying novel biological activities. mdpi.com This approach often involves multicomponent reactions and strategic functionalization of the pyridazine (B1198779) and phenoxy rings.

Key modifications to the this compound scaffold include:

Substitution on the Pyridazine Ring: The pyridazine ring offers several positions for substitution. Introduction of various functional groups such as halogens, alkyls, amines, and amides can significantly influence the electronic properties and steric profile of the molecule. For instance, the synthesis of various pyridazine derivatives often involves the reaction of a 3-chloropyridazine (B74176) intermediate with different nucleophiles to introduce diversity. nih.gov

Substitution on the Phenoxy Ring: The phenyl ring of the phenoxy group is another prime site for modification. Introducing substituents at the ortho, meta, or para positions can alter the molecule's interaction with biological targets. These modifications can range from simple halogenation to the introduction of more complex moieties like acylthiourea fragments, which have been shown to be effective in protoporphyringen oxidase inhibitor herbicides based on a phenoxypyridine scaffold. researchgate.net

Alteration of the Ether Linkage: While the ether linkage is a defining feature of this compound, its replacement with other linking groups such as thioethers, amines, or amides can lead to novel scaffolds with distinct conformational properties and biological activities.

Diversity-oriented synthesis strategies can be employed to systematically explore these modifications. For example, a library of this compound analogues can be generated by reacting a common 3-chloropyridazine precursor with a diverse set of phenols, or by functionalizing the pyridazine ring of a common this compound intermediate with various reagents.

Design of Novel Scaffolds Incorporating the this compound Moiety

The this compound moiety can be incorporated into larger, more complex scaffolds to create novel chemical entities with unique therapeutic potential. This approach aims to combine the favorable properties of the this compound core with those of other pharmacologically active structures.

One notable example is the design of pyridazine-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic therapy. nih.gov In such designs, the pyridazine scaffold is considered a privileged structure due to its chemical stability and synthetic accessibility. nih.gov By incorporating the this compound moiety into a larger molecular framework designed to interact with the ATP-binding site of VEGFR-2, researchers have developed potent inhibitors. For example, a series of pyridazine derivatives demonstrated significant VEGFR-2 inhibitory potency, with IC50 values in the nanomolar to low micromolar range. nih.gov

The design process for these novel scaffolds often involves computational modeling to predict the binding affinity and mode of interaction with the target protein. By strategically positioning the this compound moiety within the scaffold, it can contribute to key interactions, such as hydrogen bonding or hydrophobic interactions, that are crucial for biological activity.

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules, which covalently link two or more distinct pharmacophores, is an emerging strategy in drug discovery to address complex diseases and overcome drug resistance. mdpi.com This approach can lead to compounds with multiple mechanisms of action or improved pharmacokinetic profiles. nih.govnih.gov

The this compound moiety can be a valuable component in the design of such hybrid molecules. For instance, it could be conjugated with other biologically active molecules, such as:

Anticancer agents: Hybridizing this compound with a known cytotoxic agent could result in a conjugate with enhanced tumor-targeting capabilities or a dual mechanism of action.

Anti-inflammatory agents: Linking the this compound core to a non-steroidal anti-inflammatory drug (NSAID) could yield a hybrid with both anti-inflammatory and other desired therapeutic effects.

Enzyme inhibitors: Conjugating this compound to a molecule that inhibits a specific enzyme could lead to a more potent and selective inhibitor.

Future Research Directions and Emerging Avenues for 3 Phenoxypyridazine

Exploration of Novel Biological Applications

The core structure of 3-phenoxypyridazine, combining a pyridazine (B1198779) ring with a phenoxy group, is analogous to other bioactive scaffolds like phenoxypyridine, which have shown a wide array of biological activities. mdpi.comresearchgate.net This suggests that this compound derivatives are promising candidates for a variety of new therapeutic and agrochemical applications. Future research is poised to uncover novel biological targets and applications for this versatile compound.

Pyridazine derivatives have historically demonstrated a broad spectrum of biological effects, including cardiovascular, anti-inflammatory, anticonvulsant, and antimicrobial activities. More specifically, the related phenoxypyridine scaffold has been instrumental in the development of pesticides, with derivatives exhibiting herbicidal, fungicidal, bactericidal, and insecticidal properties. mdpi.comresearchgate.net These established activities in related compounds provide a logical starting point for investigating this compound. For instance, research into phenoxypyridine-containing compounds has led to the development of potent herbicides that act as Acetyl CoA carboxylase (ACCase) inhibitors and protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. mdpi.com

Emerging research on pyridazin-3-one derivatives, which share the core pyridazine ring, has revealed potent vasorelaxant activity, suggesting potential applications in treating hypertension. nih.gov Some of these derivatives have shown superior activity compared to existing standards like nitroglycerin, acting through the modulation of endothelial nitric oxide synthase (eNOS). nih.gov Furthermore, novel phenoxypyridine derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors for cancer therapy, showing promising cytotoxic activities against various cancer cell lines. nih.gov These areas represent significant opportunities for the exploration of novel this compound derivatives. Future studies could focus on synthesizing and screening libraries of these compounds against a diverse panel of biological targets to identify new lead compounds for drug discovery and agrochemical development.

| Potential Application | Target/Mechanism of Action | Related Scaffold/Derivative Class | Reference |

|---|---|---|---|

| Herbicidal | Acetyl CoA carboxylase (ACCase) inhibition; Protoporphyrinogen oxidase (PPO) inhibition | Phenoxypyridine | mdpi.com |

| Fungicidal | Mitochondrial electron transport chain (Qo site) inhibition | Strobilurin analogues containing phenoxypyridine | mdpi.com |

| Anticancer | c-Met kinase inhibition | 4-Phenoxypyridine (B1584201) derivatives | nih.gov |

| Cardiovascular (Vasorelaxant) | eNOS modulation; Increased nitric oxide (NO) levels | Pyridazin-3-one derivatives | nih.gov |

| Plant Growth Regulation | Acceleration of flowering and fruit production | Triazine-substituted pyridazine derivatives | researchgate.net |

Advanced Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. For this compound, these in silico methods offer a rational approach to designing novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking can guide the synthesis of more effective and targeted compounds. nih.gov

Future research should leverage these computational tools to explore the vast chemical space around the this compound scaffold. Molecular docking studies, for example, can predict the binding modes and affinities of designed derivatives within the active site of a specific biological target, such as a kinase or receptor. nih.gov This was demonstrated in the design of c-Met kinase inhibitors, where docking analysis was used to understand the mechanism of cytotoxic activity. nih.gov Similarly, computational design has been used to optimize nanobodies and design morphine derivatives with specific properties by calculating binding free energy changes and pKa values. nih.govrsc.org

By creating 3D QSAR pharmacophore models, researchers can identify the key structural features of this compound derivatives that are essential for their biological activity. nih.gov This information can then be used to design new molecules with improved interactions with the target protein. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed early in the design phase to filter out compounds with potentially poor drug-like properties, thereby saving time and resources. nih.gov The integration of these computational approaches will enable a more focused and efficient optimization of this compound derivatives for a range of biological applications.

| Computational Method | Application for this compound Research | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation of derivatives in the active site of biological targets (e.g., kinases, enzymes). | Identification of potent inhibitors; Elucidation of binding mechanisms. | nih.govnih.gov |

| 3D-QSAR Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Guiding the design of new derivatives with enhanced activity. | nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structures, heats of formation, and predicting properties like impact sensitivity. | Design of stable, high-energy, or reactive compounds with desired characteristics. | nih.gov |

| ADMET Prediction | In silico evaluation of drug-likeness, including solubility, bioavailability, and potential toxicity. | Early-stage filtering of compounds with poor pharmacokinetic profiles; Reduction of late-stage failures. | nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the dynamic behavior and stability of ligand-protein complexes over time. | Understanding the regulatory mechanisms and conformational changes upon binding. | rsc.org |

Sustainable Synthesis and Environmental Considerations in Research

As the field of chemistry evolves, there is a growing emphasis on the principles of green chemistry to minimize the environmental impact of chemical synthesis. mdpi.com Future research on this compound and its derivatives must incorporate sustainable practices, focusing on the development of eco-friendly synthetic routes and considering the entire lifecycle of the compounds.

The adoption of greener synthesis methods can lead to higher efficiency, reduced waste, and safer laboratory practices. nih.gov Techniques such as microwave-assisted synthesis offer significant advantages over traditional heating methods, including dramatically reduced reaction times, higher yields, and a decrease in solvent use. mdpi.com Continuous flow chemistry is another promising approach that can improve reaction control, enhance safety, and allow for easier scalability and automation. mdpi.com These modern synthetic techniques should be explored for the production of this compound and its analogues.

Beyond the synthesis itself, the environmental fate and potential toxicity of new derivatives are critical considerations. The European Union's policies, such as the Pharmaceutical Strategy for Europe and the Zero Pollution Action Plan, highlight the need to address the environmental implications of pharmaceuticals from design to disposal. mdpi.com Therefore, future research should include an early assessment of the environmental impact of newly designed this compound derivatives. This involves evaluating their biodegradability, potential for bioaccumulation, and ecotoxicity. By integrating these environmental considerations into the research and development process, chemists can contribute to the creation of safer and more sustainable chemical entities. The use of biocatalysis, employing enzymes for chemical transformations, represents another avenue for green synthesis, potentially offering high selectivity and reducing the need for harsh reagents. mdpi.com

| Aspect | Traditional Synthesis Methods | Sustainable (Green) Chemistry Approaches | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (e.g., oil baths) requiring long reaction times. | Microwave irradiation, photochemical methods, ultrasonic fields. | mdpi.comnih.gov |

| Solvent Usage | Often relies on large volumes of volatile and hazardous organic solvents. | Use of safer, renewable, or reduced volumes of solvents; water-based synthesis. | mdpi.com |

| Catalysts | Use of stoichiometric reagents or heavy metal catalysts. | Biocatalysis (enzymes), reusable solid-supported catalysts. | mdpi.com |

| Process Type | Batch processing, which can be inefficient and difficult to scale. | Continuous flow chemistry for improved efficiency, safety, and scalability. | mdpi.com |

| Waste Generation | Can produce significant amounts of hazardous waste. | Higher atom economy, reduced by-products, and easier purification. | mdpi.comsemanticscholar.org |

| Environmental Assessment | Often considered late in the development process, if at all. | Integrated into the design phase, considering biodegradability and ecotoxicity. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.